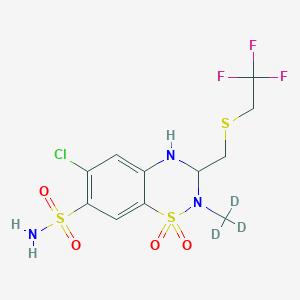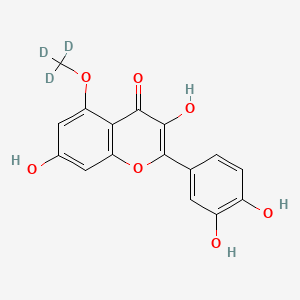
Azaleatin-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azaleatin-d3 is a deuterated form of azaleatin, an O-methylated flavonol, which is a type of flavonoid. Flavonoids are a class of plant secondary metabolites known for their diverse beneficial effects on human health. Azaleatin was first isolated from the flowers of Rhododendron mucronatum in 1956 and has since been found in various other plant species . The deuterated form, this compound, is often used in scientific research to study the metabolic pathways and biological effects of azaleatin due to its enhanced stability and traceability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Azaleatin-d3 typically involves the deuteration of azaleatin. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions to ensure selective deuteration at specific positions on the azaleatin molecule.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors to facilitate the deuteration reaction. The starting material, azaleatin, is dissolved in a suitable solvent, and deuterium gas is introduced under controlled temperature and pressure conditions. The reaction mixture is then purified using chromatographic techniques to isolate the deuterated product.
Analyse Des Réactions Chimiques
Types of Reactions
Azaleatin-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding dihydroflavonol.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acetic anhydride (Ac2O) and sulfuric acid (H2SO4) are employed for acetylation reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavonols.
Substitution: Acetylated flavonols and other substituted derivatives.
Applications De Recherche Scientifique
Azaleatin-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and transformations of flavonoids in plants and animals.
Biology: Investigated for its antioxidant properties and its role in protecting cells from oxidative stress.
Industry: Utilized in the development of dietary supplements and functional foods due to its health benefits.
Mécanisme D'action
The mechanism of action of Azaleatin-d3 involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Inhibition: Inhibits enzymes such as xanthine oxidase and β-glucuronidase, which are involved in oxidative stress and inflammation.
Signal Transduction: Modulates signaling pathways related to inflammation, apoptosis, and cell proliferation.
Comparaison Avec Des Composés Similaires
Azaleatin-d3 is compared with other similar flavonoids, highlighting its uniqueness:
Quercetin: Both azaleatin and quercetin are flavonols, but azaleatin has an additional methoxy group, which enhances its stability and bioavailability.
Isorhamnetin: Similar to azaleatin, isorhamnetin is an O-methylated flavonol, but it differs in the position of the methoxy group.
Kaempferol: Another flavonol with similar antioxidant properties but lacks the methoxy group present in azaleatin.
List of Similar Compounds
- Quercetin
- Isorhamnetin
- Kaempferol
- Luteolin
- Cinaroside
This compound stands out due to its enhanced stability and traceability, making it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C16H12O7 |
|---|---|
Poids moléculaire |
319.28 g/mol |
Nom IUPAC |
2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-5-(trideuteriomethoxy)chromen-4-one |
InChI |
InChI=1S/C16H12O7/c1-22-11-5-8(17)6-12-13(11)14(20)15(21)16(23-12)7-2-3-9(18)10(19)4-7/h2-6,17-19,21H,1H3/i1D3 |
Clé InChI |
RJBAXROZAXAEEM-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)O |
SMILES canonique |
COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B12415740.png)
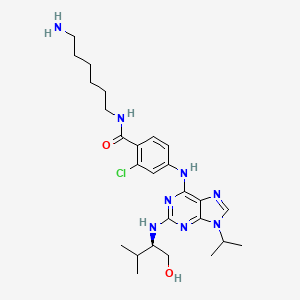
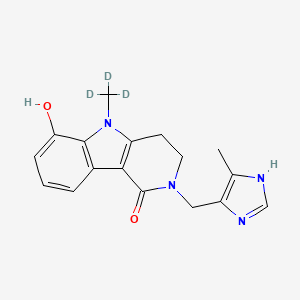
![N-[4-[4-(3-cyanophenyl)piperazin-1-yl]butyl]-4-thiophen-3-ylbenzamide](/img/structure/B12415753.png)
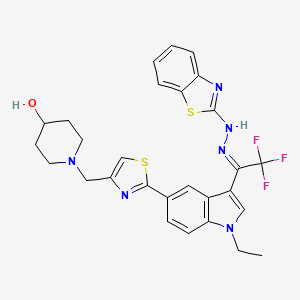



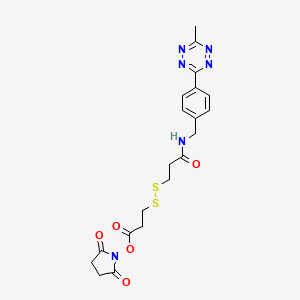
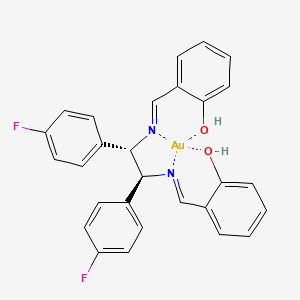
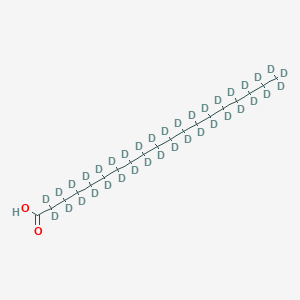
![4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B12415804.png)

